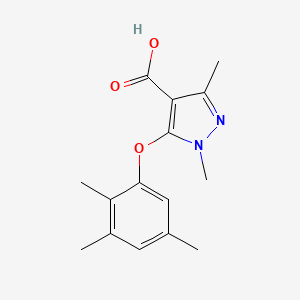
1,3-dimethyl-5-(2,3,5-trimethylphenoxy)-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
The compound “1,3-dimethyl-5-(2,3,5-trimethylphenoxy)-1H-pyrazole-4-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The presence of the carboxylic acid group (-COOH) suggests that this compound may exhibit acidic properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrazole ring, the trimethylphenoxy group attached at the 5-position of the pyrazole ring, and the carboxylic acid group attached at the 4-position of the pyrazole ring. The presence of these functional groups would influence the compound’s reactivity and physical properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Studies
Synthesis and Characterization : Pyrazole derivatives have been synthesized through functionalization reactions, showing a range of chemical behaviors based on their structural modifications. For instance, the reactions of 1H-pyrazole-3-carboxylic acid with various aminophenols lead to the formation of corresponding N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, which were studied for their chemical structures and reaction mechanisms through spectroscopic methods and theoretical calculations (Yıldırım & Kandemirli, 2006).
Molecular Conformation and Hydrogen Bonding : Research on pyrazole derivatives also explores their molecular conformation and hydrogen bonding patterns. For example, studies on 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives have revealed complex hydrogen-bonded framework structures, which are significant for understanding the chemical and physical properties of these compounds (Asma et al., 2018).
Optical Properties
- Optical and Fluorescent Properties : Pyrazole derivatives have been investigated for their optical properties, including fluorescence. For instance, the synthesis and optical properties of antipyrine derivatives have been examined, showing potential applications in materials science and photonics (El-Ghamaz et al., 2017).
Complex Formation and Crystal Structures
- Complex Formation : Pyrazole derivatives can form complexes with metals, which is crucial for applications in coordination chemistry and catalysis. Studies on Cu(II) and Co(II) complexes with pyrazole-carboxylic acid ligands have shed light on their structural aspects, showing different coordination modes and geometries (Jacimovic et al., 2015).
Eigenschaften
IUPAC Name |
1,3-dimethyl-5-(2,3,5-trimethylphenoxy)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-8-6-9(2)10(3)12(7-8)20-14-13(15(18)19)11(4)16-17(14)5/h6-7H,1-5H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKNPHOFFFTVDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2=C(C(=NN2C)C)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-(2,3,5-trimethylphenoxy)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[5-(2-Nitrophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1414942.png)
![3-{3-methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1414943.png)
![rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B1414946.png)
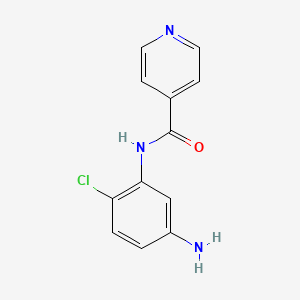
![Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}acetate](/img/structure/B1414949.png)
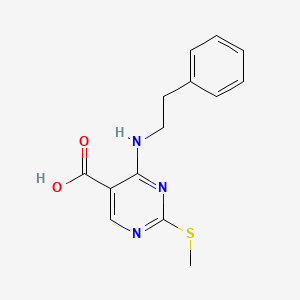

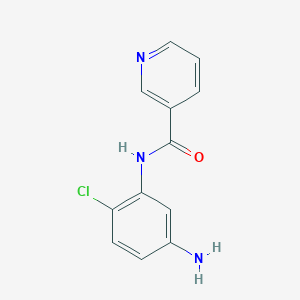
![2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline](/img/structure/B1414957.png)
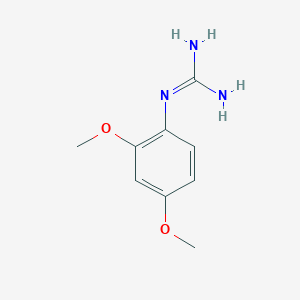
![6-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]hexan-1-amine](/img/structure/B1414959.png)
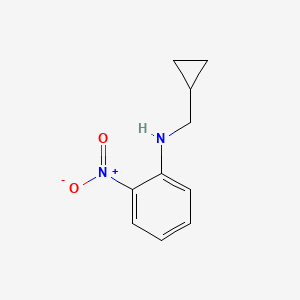
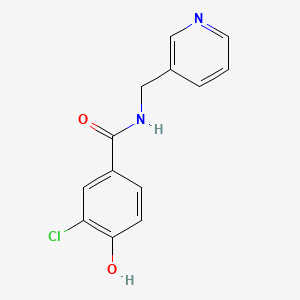
![2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1414965.png)